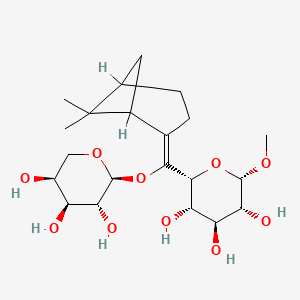

Pinen-10-yl vicianoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

88623-94-3 |

|---|---|

Molecular Formula |

C21H34O10 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[(Z)-(6,6-dimethyl-2-bicyclo[3.1.1]heptanylidene)-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C21H34O10/c1-21(2)8-4-5-9(10(21)6-8)17(30-20-15(26)12(23)11(22)7-29-20)18-14(25)13(24)16(27)19(28-3)31-18/h8,10-16,18-20,22-27H,4-7H2,1-3H3/b17-9-/t8?,10?,11-,12-,13-,14-,15+,16+,18+,19-,20-/m0/s1 |

InChI Key |

QIJSFUZTJUWHOM-GAHLHGJXSA-N |

SMILES |

CC1(C2CCC(=C(C3C(C(C(C(O3)OC)O)O)O)OC4C(C(C(CO4)O)O)O)C1C2)C |

Isomeric SMILES |

CC1(C2CC/C(=C(\[C@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC)O)O)O)/O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)/C1C2)C |

Canonical SMILES |

CC1(C2CCC(=C(C3C(C(C(C(O3)OC)O)O)O)OC4C(C(C(CO4)O)O)O)C1C2)C |

Synonyms |

pinen-10-yl vicianoside sacranoside A |

Origin of Product |

United States |

Natural Occurrence and Distribution of Pinen 10 Yl Vicianoside

Pinen-10-yl vicianoside is a monoterpene glycoside that has been identified in a limited number of plant species. ebi.ac.uk Its discovery and subsequent research have primarily localized its presence within specific plant families, highlighting a somewhat restricted but significant distribution.

The compound was first isolated from the roots of Paeonia lactiflora, a well-known species in the Paeoniaceae family. ebi.ac.ukresearchgate.net This perennial flowering plant, commonly known as the Chinese peony, has a history of use in traditional medicine, and extensive phytochemical investigations have led to the identification of numerous compounds, including this compound. researchgate.net

Further research has indicated the presence of this compound in other plants, including those used in traditional Chinese medicine. For instance, it has been listed as a naturally occurring compound in Chinese Red Peony Root and in Patrinia, a genus within the Caprifoliaceae family (formerly Valerianaceae). 1stchineseherbs.comtcmwindow.comnih.gov This suggests a potential chemotaxonomic link between these seemingly disparate plant groups. The Valerianaceae family, in particular, is known for producing a wide array of monoterpenoids and their glycosides. nih.gov

Additionally, there are mentions of (Z)-(1S,5R)-β-Pinen-10-yl-β-vicianoside in Acacia concinna, a climbing shrub belonging to the Fabaceae family. neist.res.in This finding, if confirmed and elaborated upon in peer-reviewed literature, would significantly broaden the known distribution of this compound across different plant orders.

The table below summarizes the currently identified plant sources of this compound.

| Family | Genus | Species | Plant Part |

| Paeoniaceae | Paeonia | Paeonia lactiflora | Root ebi.ac.ukresearchgate.net |

| Caprifoliaceae | Patrinia | Not specified | Not specified tcmwindow.com |

| Fabaceae | Acacia | Acacia concinna | Not specified neist.res.in |

Chemodiversity Within Genera and Families Producing Pinen 10 Yl Vicianoside

The presence of pinen-10-yl vicianoside in plant families such as Paeoniaceae and Caprifoliaceae (specifically the former Valerianaceae) is indicative of the rich chemodiversity of monoterpene glycosides and related compounds within these groups. researchgate.netnih.gov These families are known for their complex secondary metabolite profiles, which play crucial roles in their ecological interactions, including defense against herbivores and pathogens. wikipedia.org

The chemical diversity within these plant groups is not limited to a single compound but encompasses a wide spectrum of structurally related molecules. This variation can be observed at the level of the aglycone (the non-sugar part) and the sugar moiety attached to it.

In the case of the Paeoniaceae, particularly the genus Paeonia, a significant number of monoterpenoid glycosides have been isolated alongside this compound. researchgate.net A prominent example is paeoniflorin (B1679553), another monoterpene glycoside with a pinane (B1207555) skeleton, which is a major constituent of Paeonia lactiflora. researchgate.netcabidigitallibrary.org The co-occurrence of these compounds highlights the biosynthetic plasticity within the plant to produce a range of related structures from common precursors.

The Valerianaceae family is also a rich source of iridoids, a class of monoterpenoids characterized by a cyclopentane-[c]-pyran skeleton. scialert.net While this compound itself is a derivative of β-pinene, its presence in a family known for iridoids suggests a shared biosynthetic origin from geranyl pyrophosphate, the precursor to all monoterpenes. cabidigitallibrary.orgnih.gov The family is well-documented for producing various types of iridoids, including valepotriates, which are non-glycosidic, and other iridoid glycosides. cabidigitallibrary.orgscialert.net This diversity in monoterpenoid structures within the same family underscores the evolutionary diversification of biochemical pathways.

The table below illustrates the chemodiversity within the genera and families known to produce this compound by listing some related compounds found in these taxa.

| Family | Genus | Related Compound | Compound Class |

| Paeoniaceae | Paeonia | Paeoniflorin | Monoterpene Glycoside researchgate.netcabidigitallibrary.org |

| Paeoniaceae | Paeonia | Benzoylpaeoniflorin | Monoterpene Glycoside researchgate.net |

| Paeoniaceae | Paeonia | Lacioflorin | Monoterpene Glycoside 1stchineseherbs.com |

| Caprifoliaceae (Valerianaceae) | Valeriana | Valerenic Acid | Sesquiterpenoid scialert.net |

| Caprifoliaceae (Valerianaceae) | Valeriana | Valtrate | Iridoid (Valepotriate) cabidigitallibrary.orgscialert.net |

| Caprifoliaceae (Valerianaceae) | Valeriana | Didrovaltrate | Iridoid (Valepotriate) scialert.net |

| Caprifoliaceae (Valerianaceae) | Nardostachys | Jatamansone | Sesquiterpenoid semanticscholar.org |

This chemodiversity is not static; the concentration and types of these compounds can vary depending on the plant species, the specific organ, and even environmental conditions. mazums.ac.ir The study of this chemical variation is crucial for understanding the chemotaxonomy and evolutionary ecology of these plant groups. researchgate.net

Isolation and Purification Methodologies for Pinen 10 Yl Vicianoside

Plant Material Preparation and Extraction Strategies

The initial and crucial phase in the isolation of Pinen-10-yl vicianoside involves the careful preparation of plant material and the application of effective extraction techniques to draw out the compound from the complex plant matrix.

Solvent Extraction Techniques

Solvent extraction remains a fundamental approach for obtaining this compound from plant tissues. The choice of solvent and extraction method is pivotal in maximizing the yield and purity of the target compound.

Percolation is a continuous extraction process that offers high efficiency due to the constant replacement of the saturated solvent with fresh solvent. nih.gov While a specific protocol for the ethanol (B145695) percolation of this compound is not extensively detailed in the available literature, general principles of this method can be applied. The process typically involves soaking the powdered plant material with an ethanol solution (e.g., 70-80% ethanol) for a specified duration to allow for swelling and initial solute dissolution. nih.govijpsonline.com Following this, the solvent is allowed to percolate through the plant material, continuously drawing out the desired compounds. This method is advantageous for its thorough extraction, though it can be time-consuming and require large volumes of solvent. mdpi.com

In the context of isolating this compound, a combination of dichloromethane (B109758) (DCM) and ethanol is primarily utilized in the fractionation of the initial crude extract rather than as a primary extraction solvent system. ijpsonline.com Typically, an 80% ethanol extract of the plant material is first prepared. ijpsonline.com This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity. In this sequence, dichloromethane is used to separate less polar compounds from the more polar glycosides, such as this compound, which remain in the more polar fractions. ijpsonline.comdntb.gov.ua This solvent partitioning is a critical step in the purification process, effectively removing a wide range of interfering substances.

Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting bioactive compounds from plant materials. The application of ultrasonic waves enhances solvent penetration and mass transfer, leading to higher yields in shorter extraction times. nih.govmdpi.com For the extraction of monoterpene glycosides from Paeonia species, UAE has been optimized. nih.govmdpi.com

A study on the ultrasound-assisted ethanol extraction of monoterpene glycosides from Paeonia suffruticosa seed meal provides valuable parameters that can be extrapolated for this compound. The optimal conditions were identified as follows:

| Parameter | Optimal Value |

| Ethanol Concentration | 33% |

| Ultrasound Temperature | 55 °C |

| Ultrasound Power | 400 W |

| Liquid-to-Material Ratio | 33:1 (mL/g) |

| Ultrasound Time | 44 min |

Under these conditions, a high yield of monoterpene glycosides was achieved. nih.gov This method offers a significant advantage in terms of efficiency and reduced extraction time compared to traditional methods.

Dichloromethane (DCM) and Ethanol Extraction

Chromatographic Fractionation and Purification Techniques

Following extraction, the crude extract containing this compound undergoes several chromatographic steps to isolate the compound in its pure form.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a powerful strategy employed to isolate bioactive compounds from natural sources. This approach involves a stepwise separation of the crude extract into fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. malariaworld.orgresearchgate.netnih.gov

In the case of this compound isolation from Paeonia officinalis, a bioassay-guided fractionation was utilized to identify compounds with antimalarial and antimicrobial activities. malariaworld.orgresearchgate.netolemiss.edu The process can be summarized as follows:

Initial Extraction and Fractionation : The dried and powdered roots of Paeonia officinalis are extracted with ethanol. The resulting crude extract is then suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc).

VLC of Active Fraction : The EtOAc fraction, showing promising biological activity, is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel. Gradient elution with a solvent system, such as dichloromethane-methanol (DCM-MeOH), is used to separate the fraction into several subfractions. researchgate.net

Bioassay of Subfractions : Each subfraction is tested for its biological activity. For instance, fractions have been evaluated for their antifungal activity against Candida neoformans and antibacterial potential against Pseudomonas aeruginosa and Klebsiella pneumoniae. malariaworld.orgresearchgate.net

Further Chromatographic Purification : The active subfractions are then subjected to further purification using techniques like Sephadex LH-20 column chromatography. researchgate.netresearchgate.net This step is crucial for separating compounds with similar polarities.

Isolation of Pure Compound : Through repeated chromatographic separations guided by bioassays, (Z)-(1S,5R)-β-pinen-10-yl β-vicianoside is isolated along with other compounds. malariaworld.orgresearchgate.net The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR and mass spectrometry. olemiss.edu

This systematic approach ensures that the purification process is focused on the compounds responsible for the observed biological activity, making it a highly efficient method for discovering new and active natural products.

The isolation of this compound, a monoterpene glycoside, from natural sources is a multi-step process that typically involves the sequential application of various chromatographic techniques. Crude plant extracts contain a complex mixture of compounds, necessitating a series of purification steps to isolate the target molecule with high purity. The process generally begins with preliminary fractionation using methods like macroporous resin or polyamide chromatography to separate compounds based on broad polarity differences. This is followed by finer separation using techniques such as silica gel, Sephadex LH-20, and ODS column chromatography. The final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound. researchgate.netresearchgate.net

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental adsorptive chromatography technique widely employed for the separation of compounds from plant extracts. researchgate.netunits.it In this method, the stationary phase is silica gel, a polar adsorbent. mdpi.com The separation principle relies on the differential adsorption of compounds to the silica surface and their solubility in the mobile phase. mdpi.com Less polar compounds have weaker interactions with the silica gel and elute faster with a non-polar mobile phase, while more polar compounds are retained longer on the column. semanticscholar.org

For the isolation of monoterpene glycosides like this compound, a crude or partially purified extract is loaded onto the silica gel column. researchgate.net Separation is typically achieved by eluting the column with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. researchgate.net Common solvent systems for separating terpenoids and glycosides include mixtures of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) or petroleum ether and ethyl acetate (EtOAc). researchgate.net For instance, a gradient elution might start with 100% chloroform and progressively increase the proportion of methanol. researchgate.net This stepwise increase in solvent polarity allows for the sequential elution of compounds with increasing polarity, effectively separating the glycosides from other phytochemicals.

Table 1: General Parameters for Silica Gel Column Chromatography

| Parameter | Description | Common Application for Glycosides |

| Stationary Phase | Polar adsorbent | Silica Gel (e.g., 100-200 mesh) prep-hplc.com |

| Mobile Phase (Eluent) | Solvent or mixture of solvents | Gradient systems such as Chloroform-Methanol (CHCl₃-MeOH) or Hexane-Ethyl Acetate (Hexane-EtOAc) researchgate.netprep-hplc.com |

| Principle of Separation | Adsorption; separation based on polarity | Less polar compounds elute first, followed by more polar compounds as solvent polarity increases. |

Sephadex LH-20 Column Chromatography

Sephadex LH-20 chromatography is a versatile size-exclusion and partition chromatography technique used extensively in natural product purification. nih.govsigmaaldrich.com The stationary phase, Sephadex LH-20, is a hydroxypropylated dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing it to swell in both water and organic solvents. nih.govnih.gov This dual nature enables the separation of compounds based on molecular size (gel filtration) and polarity differences (partition chromatography). nih.gov

In the purification scheme for this compound, Sephadex LH-20 is often used after an initial fractionation step (e.g., silica gel chromatography) to separate co-eluted compounds. researchgate.netresearchgate.net The fractions containing the glycoside are concentrated and applied to a Sephadex LH-20 column. Elution is typically performed with a single solvent (isocratic elution), commonly methanol or ethanol, or a mixture such as methanol-water. sigmaaldrich.comresearchgate.netfrontiersin.org This step is effective at removing smaller molecules, pigments, and other impurities that have similar polarity but different molecular weights, leading to a significant enrichment of the target glycoside. glsciencesinc.com

Table 2: General Parameters for Sephadex LH-20 Column Chromatography

| Parameter | Description | Common Application for Glycosides |

| Stationary Phase | Hydroxypropylated cross-linked dextran | Sephadex LH-20 nih.gov |

| Mobile Phase (Eluent) | Organic or aqueous-organic solvents | Isocratic elution with Methanol (MeOH) or Ethanol (EtOH); Methanol-Water mixtures sigmaaldrich.comresearchgate.net |

| Principle of Separation | Size exclusion and partition chromatography | Separation based on molecular size and polarity. nih.gov |

ODS Column Chromatography

Octadecyl-silica (ODS or C18) column chromatography is a type of reversed-phase chromatography where the stationary phase is non-polar and the mobile phase is polar. The stationary phase consists of silica particles that have been functionalized with C18 alkyl chains, creating a hydrophobic surface. glsciencesinc.comtubitak.gov.tr Separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds have weaker interactions and elute earlier, while less polar compounds are retained more strongly. glsciencesinc.com

This technique is a key step in the purification of this compound, often following silica gel or Sephadex LH-20 chromatography. researchgate.net Fractions enriched with the glycoside are subjected to ODS chromatography using a mobile phase typically consisting of a mixture of water and a miscible organic solvent like methanol or acetonitrile (B52724). researchgate.net Elution is performed using a gradient, starting with a high concentration of water and gradually increasing the proportion of the organic solvent. This method effectively separates this compound from other glycosides and compounds with small differences in polarity.

Table 3: General Parameters for ODS Column Chromatography

| Parameter | Description | Common Application for Glycosides |

| Stationary Phase | Silica gel with bonded C18 alkyl chains | ODS (C18) glsciencesinc.com |

| Mobile Phase (Eluent) | Polar solvents | Gradient systems of Water-Methanol (H₂O-MeOH) or Water-Acetonitrile (H₂O-CH₃CN) researchgate.net |

| Principle of Separation | Reversed-phase; separation based on hydrophobicity | More polar compounds elute first; less polar compounds are retained longer. |

Polyamide Column Chromatography

Polyamide column chromatography is an effective method for the separation of various natural products, including phenolic compounds, flavonoids, and glycosides. researchgate.netscispace.com The stationary phase is a synthetic polymer with repeating amide groups, which can form hydrogen bonds with analytes containing hydroxyl and carboxyl groups. nih.gov This interaction is central to its separation mechanism.

In the context of isolating monoterpene glycosides, polyamide chromatography is often used as an initial clean-up step to fractionate crude extracts. scispace.comasianpubs.org For example, an aqueous extract can be passed through a polyamide column. Elution is typically started with water to wash away highly polar compounds like sugars and salts. Subsequently, a gradient of increasing concentrations of methanol or ethanol in water is used to elute the retained compounds, such as glycosides, in order of increasing polarity. scispace.comnih.gov This step efficiently removes tannins and other phenolic compounds that can interfere with subsequent purification stages. researchgate.net

Table 4: General Parameters for Polyamide Column Chromatography

| Parameter | Description | Common Application for Glycosides |

| Stationary Phase | Synthetic polymer with amide groups | Polyamide nih.gov |

| Mobile Phase (Eluent) | Polar solvents | Water (H₂O), followed by gradient elution with Ethanol-Water (EtOH-H₂O) or Methanol-Water (MeOH-H₂O) scispace.comnih.gov |

| Principle of Separation | Adsorption via hydrogen bonding | Separation based on the ability of compounds to form hydrogen bonds with the polyamide matrix. |

Macroporous Resin Column Chromatography

Macroporous resin chromatography is a highly effective technique for the enrichment and preliminary purification of glycosides from large volumes of crude plant extracts. mdpi.comnih.gov These resins are synthetic polymers with a stable, porous structure and a large surface area, which allows them to adsorb molecules from aqueous solutions based on hydrophobic interactions and van der Waals forces. researchgate.netnih.gov

For the purification of total glycosides from Paeonia species, which would include this compound, the crude aqueous extract is loaded onto a macroporous resin column (e.g., D101 or LSA-900C). nih.govresearchgate.net The column is first washed with water to remove sugars, salts, and other highly polar, water-soluble impurities. The target glycosides, which are adsorbed on the resin, are then eluted using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 20% ethanol, followed by 30-70% ethanol). nih.govresearchgate.net This method provides a high recovery rate and significantly concentrates the glycosides, making it an ideal step prior to finer chromatographic separations. mdpi.comresearchgate.net

Table 5: General Parameters for Macroporous Resin Column Chromatography

| Parameter | Description | Common Application for Glycosides |

| Stationary Phase | Non-ionic, hydrophobic synthetic polymer | Macroporous Adsorbent Resin (e.g., D101, LSA-900C, HPD-300) tubitak.gov.trnih.govresearchgate.net |

| Mobile Phase (Eluent) | Aqueous and organic solvents | Loading in water, followed by elution with a gradient of Ethanol-Water (EtOH-H₂O) nih.govresearchgate.net |

| Principle of Separation | Adsorption based on hydrophobic interactions | Separation of compounds based on their affinity for the non-polar resin surface. |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is the final and most powerful technique used to achieve high-purity isolation of this compound. researchgate.netthermofisher.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities. mdpi.comnih.gov This technique offers high resolution, allowing for the separation of structurally similar compounds.

Typically, fractions containing this compound obtained from previous chromatographic steps are pooled, concentrated, and injected into a preparative HPLC system. asianpubs.org A reversed-phase column (e.g., ODS/C18) is most commonly used for this purpose. asianpubs.org The mobile phase often consists of a precisely controlled isocratic or gradient mixture of acetonitrile and water or methanol and water, sometimes with a small amount of acid (like phosphoric acid or trifluoroacetic acid) to improve peak shape. The eluent is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected, yielding the compound in a highly purified form.

Table 6: General Parameters for Preparative HPLC

| Parameter | Description | Common Application for Final Purification |

| Stationary Phase | High-efficiency, small-particle silica | Reversed-phase ODS (C18) columns asianpubs.org |

| Mobile Phase (Eluent) | High-purity solvents | Acetonitrile-Water (CH₃CN-H₂O) or Methanol-Water (MeOH-H₂O), often with an acid modifier |

| Principle of Separation | High-resolution reversed-phase partition | Fine separation of closely related compounds based on hydrophobicity. |

| Detection | UV-Vis Detector | Monitoring at a specific wavelength to identify and collect the target compound peak. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental analytical tool in the isolation and purification of this compound. It is employed for the rapid monitoring of fractions obtained during column chromatography, identifying the presence of the target compound, and assessing the purity of the isolated substance.

In the analysis of monoterpene glucosides, including this compound, from sources like Paeonia lactiflora, quantitative TLC has been utilized to determine the distribution of these compounds within different parts of the plant root. nih.gov This technique allows for the comparison of the abundance of the compound in regions such as the periderm, cortex, and xylem. nih.gov

For more precise quantification and standardization, High-Performance Thin-Layer Chromatography (HPTLC) can be employed. While specific HPTLC methods for this compound are not extensively detailed in the reviewed literature, methods developed for related plant extracts, such as Triphala (which contains Phyllanthus emblica), demonstrate the utility of HPTLC. researchgate.net In such methods, methanol extracts are applied to silica gel plates, and a specific mobile phase is used for development. The resulting spots are visualized under UV light (e.g., at 254 nm), and the retention factor (Rf) value is used for identification. researchgate.net

Table 1: TLC Parameters for Analysis of Related Compounds

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material coated on the plate. | Silica Gel |

| Mobile Phase | The solvent system used to separate the compounds. | Varies depending on the specific separation required. |

| Detection Method | The technique used to visualize the separated spots. | Densitometric scanning at a specific wavelength (e.g., 254 nm). researchgate.net |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Used for compound identification. |

Optimization of Isolation Protocols for Enhanced Yield and Purity

Optimizing the isolation protocol for this compound is critical for maximizing its recovery and achieving high purity. The process involves refining both the initial extraction and the subsequent purification steps. The selection of the extraction method—such as maceration, reflux extraction, or ultrasound-assisted extraction—and the solvent system are primary factors influencing the initial yield of the target compound from the plant matrix. mdpi.com

A key strategy for enhancing purity is sequential solvent fractionation. This technique exploits the differential solubility of compounds in a crude extract. By partitioning the extract between water and a series of immiscible organic solvents of increasing polarity (e.g., chloroform, ethyl acetate, and n-butanol), compounds are separated into different fractions based on their chemical properties.

Studies have shown that this compound is significantly enriched in the ethyl acetate fraction (EAF) when processing extracts from Radix Paeoniae Alba and Phyllanthus emblica. researchgate.netresearchgate.net This finding is crucial for optimization, as it allows researchers to focus subsequent, more resource-intensive purification steps, like preparative HPLC, on a smaller, enriched fraction, thereby improving efficiency and final yield. The table below illustrates a typical outcome of such a fractionation process.

Table 2: Illustrative Solvent Fractionation for this compound Enrichment

| Fraction | Primary Polarity | This compound Content | Key Outcome |

| Chloroform Fraction | Low | Low to negligible | Removal of non-polar impurities. researchgate.net |

| Ethyl Acetate Fraction (EAF) | Medium | High | Enrichment of this compound. researchgate.netresearchgate.net |

| n-Butanol Fraction | High | Variable | Separation of more polar compounds. researchgate.net |

| Aqueous Fraction | Very High | Low | Contains highly water-soluble compounds. |

Following fractionation, further optimization involves the selection of appropriate chromatographic techniques. While TLC is used for monitoring, preparative High-Performance Liquid Chromatography (HPLC) is often required for the final purification to obtain this compound of high purity. researchgate.net The optimization of the HPLC method would involve selecting the appropriate column, mobile phase composition, and gradient elution program to achieve baseline separation of the target compound from any remaining impurities in the enriched fraction.

Structural Characterization and Elucidation Techniques for Pinen 10 Yl Vicianoside

Advanced Spectroscopic Methods for Structural Assignment

The definitive assignment of the constitution, configuration, and conformational details of Pinen-10-yl vicianoside is achieved through a combination of sophisticated spectroscopic methods. These techniques provide complementary information, from the atomic-level connectivity of the carbon-hydrogen framework to the exact molecular weight and elemental composition.

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure. nih.govresearchgate.net

One-dimensional NMR spectra offer the initial and fundamental insights into the molecule's structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment of all proton atoms. For this compound, it shows characteristic signals corresponding to the monoterpene (aglycone) and the sugar moieties. Key signals include those for the olefinic proton, the methyl groups of the pinene skeleton, and the anomeric protons of the glucose and arabinose units, which confirm the presence of a disaccharide.

¹³C NMR (Carbon-13 NMR): This spectrum provides the number of non-equivalent carbon atoms in the molecule, allowing for a direct carbon count. The spectrum of this compound displays signals for all 21 carbons, with distinct chemical shifts for the sp²-hybridized carbons of the double bond, the carbons of the two sugar units (including the anomeric carbons), and the methyl and methylene (B1212753) carbons of the pinene core.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This information is vital for correctly assigning the signals observed in the ¹³C NMR spectrum to the specific carbons within the pinene and sugar structures.

The data from these 1D NMR experiments provide a foundational dataset for the structural puzzle.

Interactive Table 1: Representative ¹³C NMR Data for this compound Note: This table is illustrative of the types of signals obtained. Precise chemical shifts can vary slightly based on solvent and instrumentation.

| Carbon Position | Carbon Type (from DEPT) | General Chemical Shift (δ) Range (ppm) | Structural Moiety |

|---|---|---|---|

| Aglycone (Pinene) | - | - | Monoterpene |

| C-2, C-3 | C, CH | 120-150 | Olefinic Carbons |

| C-10 | CH₂ | ~70 | Oxygenated Methylene (linkage) |

| C-8, C-9 | CH₃ | 20-30 | Methyl Groups |

| Glucose | - | - | Sugar |

| C-1' | CH | ~104 | Anomeric Carbon |

| C-2' to C-5' | CH | 70-80 | Sugar Ring Carbons |

| C-6' | CH₂ | ~68 | Oxygenated Methylene (linkage) |

| Arabinose | - | - | Sugar |

| C-1'' | CH | ~110 | Anomeric Carbon |

| C-2'' to C-5'' | CH/CH₂ | 70-85 | Sugar Ring Carbons |

Two-dimensional NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure from the fragments identified by 1D NMR. researchgate.net

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton networks within each sugar ring and through the pinene framework, establishing the relative positions of protons within these substructures.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC (or its more modern alternative, the HSQC) spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the different building blocks of the molecule. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). For this compound, key HMBC correlations would establish:

The link between the pinenyl aglycone and the sugar moiety by showing a correlation from the protons on C-10 to the anomeric carbon of the glucose (C-1').

The inter-glycosidic linkage between the two sugars, for example, by showing a correlation from the anomeric proton of the arabinose (H-1'') to the C-6' of the glucose.

Interactive Table 2: Key HMBC Correlations for Structural Elucidation of this compound

| Proton(s) (¹H) | Correlates to Carbon(s) (¹³C) | Structural Information Deduced |

|---|---|---|

| H-10 (Aglycone) | C-1' (Glucose) | Confirms the attachment of the vicianoside sugar to the C-10 position of the pinene unit. |

| H-1'' (Arabinose) | C-6' (Glucose) | Establishes the 1→6 linkage between the terminal arabinose and the glucose unit. |

| H-4 (Aglycone) | C-2, C-3, C-5, C-10 | Confirms the connectivity within the pinene ring system. |

| H-1' (Glucose) | C-2', C-5' | Confirms intra-ring connectivity in the glucose unit. |

Mass spectrometry provides the molecular weight and elemental formula of a compound, as well as structural information based on its fragmentation patterns.

HR-ESI-MS is a soft ionization technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net This high accuracy allows for the calculation of a unique elemental formula. For this compound (C₂₁H₃₄O₁₀), the exact neutral mass is 446.2152 u. HR-ESI-MS analysis would typically detect this as an adduct, such as the sodium adduct [M+Na]⁺, and the measured m/z value would be used to confirm the molecular formula, C₂₁H₃₄O₁₀.

This hyphenated technique combines the powerful separation capabilities of UPLC with the high-resolution mass analysis of Q-TOF-MS. UPLC can rapidly separate this compound from other components in a complex plant extract. The Q-TOF analyzer then provides accurate mass measurements for both the parent ion (MS) and its fragmentation products (MS/MS). The fragmentation pattern is a molecular fingerprint that can confirm the identity of the compound by showing characteristic losses of the sugar units. For instance, in MS/MS analysis, the parent ion would be expected to fragment by first losing the terminal arabinose unit, followed by the loss of the glucose unit, resulting in a final fragment corresponding to the pinenyl aglycone.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Chiroptical Methods for Stereochemical Determination

The absolute configuration of chiral natural products is a critical aspect of their structural elucidation. Chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are powerful tools for this purpose. nih.gov For a molecule with multiple stereocenters like (1S,5R)-β-Pinen-10-yl β-vicianoside, these techniques are essential for confirming the spatial arrangement of its atoms.

The primary chiroptical methods used include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). researchgate.netresearchgate.net The determination of the absolute stereochemistry of monoterpene glycosides is often achieved by comparing the experimentally measured ECD or VCD spectrum with the theoretical spectrum calculated using quantum chemical methods. researchgate.netresearchgate.net

The process involves:

Experimental Measurement : An experimental ECD or VCD spectrum of the isolated this compound is recorded.

Computational Modeling : A theoretical model of the molecule is built. All possible stereoisomers are considered.

Conformational Search : A thorough search for all stable conformations of each stereoisomer is performed.

Spectrum Calculation : For each stable conformation, the chiroptical spectrum is calculated, typically using Density Functional Theory (DFT). researchgate.net

Spectral Averaging : The calculated spectra of the individual conformers are averaged based on their Boltzmann-calculated population distribution.

Comparison : The final, averaged theoretical spectrum for a given absolute configuration is compared with the experimental spectrum. A match between the experimental and the calculated spectrum for one of the possible enantiomers allows for the unambiguous assignment of the absolute configuration. science.gov

For this compound, this non-empirical approach provides definitive proof of the (1S,5R) configuration of the pinane (B1207555) core and the stereochemistry of the glycosidic linkages.

Interactive Data Table: Comparison of Experimental and Theoretical Chiroptical Data

| Method | Data Type | Purpose in Stereochemical Determination |

| Experimental ECD/VCD | Spectrum (Cotton effects vs. Wavelength) | Provides the chiroptical fingerprint of the isolated natural product. |

| Theoretical ECD/VCD | Calculated Spectrum (Rotatory Strength vs. Wavelength) | Provides the predicted chiroptical fingerprint for a specific, known absolute configuration (e.g., 1S,5R). |

| Comparison | Spectral Overlay | A positive match confirms the absolute configuration of the sample. A mirror-image match would indicate the opposite enantiomer. |

Computational Chemistry Approaches for Conformation and Energy Minimization

Computational chemistry is a cornerstone in the structural analysis of flexible molecules like this compound. mdpi.com It provides essential insights into the molecule's preferred three-dimensional shapes (conformations) and their relative stabilities. nih.gov These approaches are often used in tandem with chiroptical spectroscopy.

The most common method employed is Density Functional Theory (DFT). frontiersin.org The process begins with a systematic conformational search to identify all possible low-energy structures. For a molecule with rotatable bonds, such as the glycosidic linkages and the bond connecting the sugar to the terpene unit in this compound, a multitude of conformations can exist.

Once the various conformers are generated, their geometries are optimized, and their energies are calculated. This energy minimization process finds the most stable arrangement for each conformer. nih.gov The relative energies (e.g., Gibbs free energy) of these optimized conformers are then used to calculate their expected population at a given temperature using the Boltzmann distribution. This information is critical because the experimentally observed properties of the molecule are a weighted average of the properties of all contributing conformers. Understanding the conformational landscape is therefore a prerequisite for accurately predicting spectroscopic properties and understanding biological interactions. frontiersin.org

Interactive Data Table: Illustrative Conformational Analysis Data for this compound

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle(s) (°) |

| Conf-1 | 0.00 | 75.3 | O-C1'-C10-C2: ~60 |

| Conf-2 | 0.85 | 18.1 | O-C1'-C10-C2: ~180 |

| Conf-3 | 1.50 | 6.6 | O-C1'-C10-C2: ~-60 |

| Note: Data is illustrative to demonstrate the output of a typical computational analysis. |

Biosynthesis and Metabolic Pathways of Pinen 10 Yl Vicianoside

Precursor Pathways for Monoterpene Aglycone Synthesis (e.g., MEP pathway)

The biosynthesis of the pinen-10-ol aglycone of Pinen-10-yl vicianoside begins with the production of the fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways are responsible for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. academicjournals.orgpnas.orgcimap.res.in Monoterpenes, being C10 compounds, are primarily synthesized in the plastids, utilizing IPP and DMAPP generated through the MEP pathway. pnas.orgcimap.res.in

The MEP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), both products of glycolysis. mdpi.com This pathway involves a series of seven enzymatic reactions to yield IPP and DMAPP. academicjournals.orgresearchgate.net

Key Enzymatic Steps of the MEP Pathway:

| Step | Enzyme | Substrate(s) | Product |

| 1 | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate, D-glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 1-deoxy-D-xylulose-5-phosphate (DXP) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) | 2-C-methyl-D-erythritol 4-phosphate (MEP) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate |

| 5 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate |

| 6 | 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |

| 7 | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |

Once IPP and DMAPP are formed, geranyl diphosphate (GPP) synthase (GPPS) catalyzes the condensation of one molecule of each to form the C10 precursor of all monoterpenes, geranyl diphosphate (GPP). nih.gov From GPP, a class of enzymes known as terpene synthases (TPSs) catalyze the cyclization and rearrangement reactions to produce the vast diversity of monoterpene skeletons. mdpi.com In the case of this compound, a specific pinene synthase would convert GPP to β-pinene. wikipedia.org The final step in the formation of the aglycone, pinen-10-ol, would involve a hydroxylation reaction at the C10 position of β-pinene, likely catalyzed by a cytochrome P450 monooxygenase. oup.com

Glycosylation Mechanisms and Glycosyltransferases Involved in Vicianoside Formation

Glycosylation is a crucial modification step in the biosynthesis of many plant secondary metabolites, enhancing their water solubility, stability, and compartmentalization. frontiersin.org This process is catalyzed by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated nucleotide sugar, such as UDP-glucose, to an acceptor molecule (aglycone). frontiersin.orgfrontiersin.org

The formation of the vicianoside moiety of this compound involves a two-step glycosylation process. First, a glucose molecule is attached to the hydroxyl group of the pinen-10-ol aglycone. Subsequently, an arabinose molecule is linked to the C6 position of the initial glucose. This sequential glycosylation is catalyzed by specific UGTs. While the precise UGTs responsible for the synthesis of this compound have not been definitively identified, studies on other plant species have revealed glycosyltransferases capable of forming disaccharide chains. frontiersin.org In some cases, a single UGT can add a second sugar to a pre-existing glycoside, while in other instances, two distinct UGTs work in succession. Research in Paeonia lactiflora has identified numerous UGTs involved in the glycosylation of other monoterpenes like paeoniflorin (B1679553), suggesting a similar mechanism for this compound. nih.gov

Enzymatic Steps and Genetic Regulation of Biosynthesis

The biosynthesis of this compound is under tight genetic control, with the expression of the involved biosynthetic genes being a key regulatory point. The rate-limiting steps in the MEP pathway are often catalyzed by DXS and DXR, and the expression of their corresponding genes is highly regulated. pnas.org Similarly, the expression of terpene synthase (TPS) genes determines the specific monoterpene skeletons produced. bohrium.com Transcriptome analyses of Paeonia lactiflora have identified numerous genes encoding for enzymes of the MEP pathway and various TPSs, with their expression levels often correlating with the accumulation of monoterpene glycosides in different tissues. nih.govnih.gov

The expression of biosynthetic genes can be regulated by transcription factors (TFs), which are proteins that bind to specific DNA sequences to control the rate of transcription. In Paeonia lactiflora, several families of transcription factors have been implicated in the regulation of monoterpene biosynthesis. bohrium.comfrontiersin.org

Key Regulatory Enzymes and Genes in Monoterpene Glycoside Biosynthesis in Paeonia lactiflora

| Enzyme/Gene | Function | Regulatory Significance |

| DXS (1-deoxy-D-xylulose-5-phosphate synthase) | First committed step of the MEP pathway. | Often a rate-limiting step; its expression is highly regulated. pnas.org |

| DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) | Second step of the MEP pathway. | Another key regulatory point in the MEP pathway. pnas.org |

| GPPS (Geranyl diphosphate synthase) | Formation of the C10 monoterpene precursor, GPP. | Controls the flux of precursors into monoterpene synthesis. bohrium.com |

| TPS (Terpene synthase) | Cyclization of GPP to form diverse monoterpene skeletons. | Determines the specific type of monoterpene produced. mdpi.com |

| Cytochrome P450 Monooxygenases | Hydroxylation of the monoterpene backbone. | Introduces functional groups for subsequent glycosylation. oup.com |

| UGTs (UDP-dependent glycosyltransferases) | Attachment of sugar moieties to the aglycone. | Final step in the formation of the glycoside, affecting solubility and stability. nih.gov |

Factors Influencing Biosynthetic Pathways

The production of this compound and other secondary metabolites is not static but is influenced by a variety of internal and external factors.

Developmental Stages: The accumulation of monoterpene glycosides, including likely this compound, can vary significantly throughout the life cycle of the plant and in different plant organs. For instance, in Paeonia lactiflora, the highest concentrations of paeoniflorin, another monoterpene glycoside, are found in the roots. nih.gov The expression of biosynthetic genes is often developmentally regulated, leading to tissue-specific accumulation of these compounds. nih.gov

Environmental Stressors: Abiotic and biotic stresses can trigger the enhanced production of secondary metabolites as a defense mechanism. juniperpublishers.commdpi.com

Light: Light intensity can influence the rate of photosynthesis, thereby affecting the availability of precursors for the MEP pathway. mdpi.com

Temperature: Temperature can affect enzyme activity and the volatility of monoterpenes. mdpi.commdpi.com

Water Availability: Drought stress has been shown to increase the concentration of certain secondary metabolites in various plant species. juniperpublishers.com

Nutrient Availability: The availability of essential nutrients in the soil can impact plant growth and the allocation of resources towards secondary metabolism. mdpi.com

Herbivory and Pathogen Attack: Plants can increase the production of defensive compounds like monoterpene glycosides in response to attacks by herbivores or pathogens.

Biological Activities and Mechanistic Investigations of Pinen 10 Yl Vicianoside Non Human Models

Antimalarial Activity Studies

Bioassay-guided fractionation of the roots of Paeonia officinalis led to the isolation of several compounds, including (Z)-(1S,5R)-β-pinen-10-yl β-vicianoside. malariaworld.orgnih.gov These isolated compounds were evaluated for their in vitro antimalarial activity against the chloroquine-sensitive Sierra Leone D6 and the chloroquine-resistant Indochina W2 strains of Plasmodium falciparum. malariaworld.orgolemiss.edu

In these screening assays, Pinen-10-yl vicianoside was found to be inactive against the tested P. falciparum strains. nih.govolemiss.edu However, other compounds isolated in the same study, specifically methyl gallate and galloyl paeoniflorin (B1679553), demonstrated notable antiplasmodial activity. malariaworld.orgolemiss.edu The half-maximal inhibitory concentration (IC50) values for these active compounds are detailed below.

Table 1: In Vitro Antimalarial Activity of Compounds Isolated from Paeonia officinalis Data sourced from Molecules (2022) malariaworld.orgolemiss.edu

| Compound | P. falciparum D6 IC50 (µg/mL) | P. falciparum W2 IC50 (µg/mL) |

|---|---|---|

| Methyl Gallate | 1.57 | 0.61 |

| Galloyl Paeoniflorin | 4.72 | 2.91 |

| This compound | Inactive | Inactive |

Due to the absence of significant in vitro activity against Plasmodium falciparum, specific mechanistic studies to determine the antimalarial mode of action for this compound have not been pursued. Research into antimalarial mechanisms typically focuses on compounds that exhibit potent activity, exploring targets such as the parasite's food vacuole, where hemoglobin digestion and heme detoxification occur, or essential enzymatic pathways. nih.govnih.gov

In vitro Efficacy against Plasmodium falciparum Strains (e.g., D6, W2)

Anti-Allergic Asthma Effects

The anti-allergic asthma potential of fractions containing this compound has been investigated in established animal models. nih.gov One key study utilized a mouse model of allergic asthma induced by sensitization and challenge with ovalbumin (OVA). nih.govsciopen.com In this model, BALB/c mice are first sensitized by intraperitoneal injections of OVA and then subsequently challenged by inhaling an aerosolized OVA solution, which leads to the development of characteristic asthma-like airway inflammation. nih.govmdpi.com The fraction from Radix Paeoniae Alba containing this compound was administered to these OVA-sensitized mice to evaluate its therapeutic effects. nih.gov

A primary indicator of allergic asthma is the infiltration of inflammatory cells into the airways. nih.gov In studies using OVA-sensitized mice, the bronchoalveolar lavage fluid (BALF) of the untreated asthma model group showed significantly increased total numbers of leukocytes, specifically eosinophils and neutrophils, compared to control groups. nih.gov

Treatment with the dichloromethane (B109758) fraction of Radix Paeoniae Alba, which contains this compound, resulted in a significant reduction in these inflammatory cell counts. nih.gov The total number of leukocytes, eosinophils, and neutrophils in the BALF of treated mice was markedly lower than in the untreated OVA-induced asthma model group. nih.gov Eosinophilic inflammation is a well-established characteristic of asthma, and neutrophilic inflammation is often associated with more severe forms of the disease. nih.govnih.gov

Table 2: Effect of Active Fraction Containing this compound on BALF Inflammatory Cells in OVA-Sensitized Mice Data adapted from Wu L. F. et al. (2022) nih.gov

| Group | Total Monocytes (Leukocytes) | Eosinophils | Neutrophils |

|---|---|---|---|

| Control | Low | Low | Low |

| OVA-Induced Model | Significantly Increased | Significantly Increased | Significantly Increased |

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is recognized as a critical regulator in inflammatory diseases, including asthma. nih.govmdpi.com To explore the mechanism behind the anti-asthmatic effects of the active fraction containing this compound, its influence on this pathway was investigated in the lung tissues of OVA-sensitized mice. nih.gov

Western blot analysis revealed that OVA sensitization enhanced the phosphorylation levels of PI3K and AKT (p-PI3K and p-AKT). nih.gov Treatment with the fraction containing this compound was shown to decrease these elevated phosphorylation levels. nih.gov These findings indicate that the therapeutic effects of the compound fraction are mediated, at least in part, by targeting and down-regulating the PI3K/AKT signaling pathway, thereby mitigating the inflammatory cascade in allergic asthma. nih.gov

Potential Contributions to Broader Biological Activities of Source Extracts

Role in Antimicrobial Potency (e.g., against bacterial and fungal strains)

Extracts derived from plant families known to produce terpenoid glycosides, such as the Apiaceae family (including genera like Peucedanum and Ferulago), have been noted for their antimicrobial capabilities ontosight.aichalcogen.robrieflands.comnih.govscispace.com. These properties are often attributed to a complex mixture of phytochemicals, including terpenoids, coumarins, and flavonoids brieflands.comscispace.com.

A key investigation into the antimicrobial potential related to this compound involved the bioassay-guided fractionation of extracts from the roots of Paeonia officinalis. researchgate.net In this study, the compound (Z)-(1S,5R)-β-pinen-10-yl β-vicianoside was isolated and identified. researchgate.net While fractions of the extract demonstrated notable antimicrobial effects, the pure, isolated compound itself did not show direct activity against the tested microbial strains. researchgate.net Specifically, two fractions exhibited significant antifungal and antibacterial properties. researchgate.net This suggests that while this compound is a component of antimicrobially active extracts, it may not be the primary agent of this activity. Instead, its contribution could be synergistic or indirect, or the activity may be due to other compounds present in the active fractions.

| Fraction | Microorganism | Activity Type | IC₅₀ (µg/mL) | Standard Drug (IC₅₀, µg/mL) | Reference |

|---|---|---|---|---|---|

| Fraction II | Candida neoformans | Antifungal | 28.11 | Fluconazole (4.68) | researchgate.net |

| Fraction III | Candida neoformans | Antifungal | 74.37 | Fluconazole (4.68) | researchgate.net |

| Fraction II | Pseudomonas aeruginosa | Antibacterial | 20.27 | Meropenem (28.67) | researchgate.net |

| Fraction III | Pseudomonas aeruginosa | Antibacterial | 24.82 | Meropenem (28.67) | researchgate.net |

| Fraction II | Klebsiella pneumoniae | Antibacterial | 43.21 | Meropenem (43.94) | researchgate.net |

| Fraction III | Klebsiella pneumoniae | Antibacterial | 94.4 | Meropenem (43.94) | researchgate.net |

| Note: The isolated compound (Z)-(1S,5R)-β-pinen-10-yl β-vicianoside showed no direct antimicrobial activity in this study. researchgate.net |

Involvement in Antioxidant Capacity

Plant extracts from genera such as Peucedanum and Ferulago are well-regarded for their antioxidant properties, which are crucial for neutralizing harmful free radicals. chalcogen.roscispace.comresearchgate.net This capacity is generally linked to their rich content of polyphenolic compounds, including flavonoids, as well as various terpenoids. researchgate.net For example, studies on different extracts of Peucedanum officinale have demonstrated significant antioxidant activity in various in vitro assays, such as DPPH and ABTS radical scavenging. chalcogen.roresearchgate.netresearchgate.net

While this compound is a constituent of plants with documented antioxidant profiles, specific research isolating its direct contribution to the total antioxidant capacity of these source extracts is limited. The pinene moiety of the compound is a core structure in many known antioxidants. For instance, extracts from pine pollen, which are rich in pinene-related structures, have shown potent free radical scavenging activity. nih.gov However, the antioxidant potential of the pure this compound molecule has not been extensively quantified in available studies. Its role is therefore understood more through the general antioxidant character of the plants in which it is found.

| Extract Type | Assay | Result (EC₅₀, mg/mL) | Reference |

|---|---|---|---|

| Methanol (B129727) | DPPH Radical Scavenging | 0.30 | chalcogen.ro |

| Ethyl Acetate (B1210297) | DPPH Radical Scavenging | 0.57 | chalcogen.ro |

| Acetone | DPPH Radical Scavenging | 0.32 | chalcogen.ro |

| Water | DPPH Radical Scavenging | 0.34 | chalcogen.ro |

Investigation of Other Potential Bioactivities in Non-Human Systems (e.g., enzyme inhibition, insecticidal activity)

Beyond antimicrobial and antioxidant effects, the structural components of this compound suggest other potential biological activities, particularly in the areas of enzyme inhibition and insecticidal action.

Enzyme Inhibition: Secondary metabolites from the Apiaceae family have been investigated for their enzyme-inhibiting properties. For example, certain coumarins isolated from Ferulago species have demonstrated acetylcholinesterase inhibitory activity, a mechanism relevant to neurodegenerative conditions. nih.gov Although specific studies focusing on the enzyme-inhibiting effects of pure this compound are not prominent in the literature, its presence in these bioactive plants marks it as a candidate for future investigation in this area.

Insecticidal Activity: The pinene core of this compound is a well-known component of essential oils with significant insecticidal and repellent properties. mdpi.commdpi.com The fumigant and repellent effects of pinenes (α-pinene and β-pinene) against various agricultural and public health pests are widely documented. A study on the essential oil of Ferulago campestris, which contains α-pinene as a major constituent, demonstrated a dose-dependent repellent effect against the common bean pest Acanthoscelides obtectus. mdpi.com This suggests that the pinene skeleton is a key pharmacophore for insecticidal activity. While direct testing of this compound for such properties has not been reported, its chemical structure strongly implies that it could be a valuable subject for research into new, naturally derived insecticides.

| Source Plant | Active Component(s) | Target Pest | Observed Effect | Reference |

|---|---|---|---|---|

| Ferulago campestris | Essential oil (rich in α-pinene) | Acanthoscelides obtectus (Bean weevil) | Dose-dependent repellent effect | mdpi.com |

| Laurelia philippiana | Essential oil (contains α-pinene) | Sitophilus species (Grain weevils) | Fumigant insecticidal activity, repellent and antifeedant effects | mdpi.com |

Structure Activity Relationship Sar Studies of Pinen 10 Yl Vicianoside and Its Analogs

Systematic Modification of the Pinene Moiety and Its Impact on Biological Activity

Systematic modifications often focus on several key aspects of the pinene moiety:

Oxidation: The introduction of hydroxyl, carbonyl, or epoxide groups at different positions on the pinene ring can dramatically influence activity. For instance, the oxidation of α-pinene can yield derivatives like verbenol (B1206271) and verbenone, which exhibit different biological activities compared to the parent compound. tandfonline.com Studies have shown that the bioactivity of pinene derivatives can decrease in the order of alcohols > ketones > hydrocarbons, suggesting that the introduction of a hydroxyl group can enhance efficacy. tandfonline.com

Functional Group Addition: The attachment of various functional groups, such as halogens, nitrogen-containing groups (e.g., amines, amides, pyridine), or other ring systems, can modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby affecting its interaction with biological targets. For example, 3-cyanopyridine (B1664610) derivatives of (-)-β-pinene have shown moderate activity against certain bacteria and fungi. mdpi.com

Isomeric Form: The two primary isomers of pinene, α-pinene and β-pinene, which differ in the position of the double bond, serve as distinct starting points for derivatization. These isomers and their subsequent derivatives can exhibit varied biological effects. mdpi.com

The following table summarizes the impact of selected modifications on the pinene scaffold on biological activity, based on studies of various pinene derivatives.

| Modification Type | Example Derivative | Observed Impact on Biological Activity |

| Oxidation (Hydroxylation) | trans-verbenol (from α-pinene) | Can enhance bioactivity compared to the parent hydrocarbon. tandfonline.com |

| Oxidation (Ketonization) | Verbenone (from α-pinene) | Generally less active than corresponding alcohols but more active than parent hydrocarbon. tandfonline.com |

| Functionalization | 3-cyanopyridine derivative of (-)-β-pinene | Moderate antibacterial and antifungal activity. mdpi.com |

| Functionalization | (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl-4-methylbenzenesulfonate | Significant anti-liver cancer activity in vitro and in vivo. mdpi.com |

| Functionalization | N-isopinocampheyl-1,2-benzisoselenazol-3(2H)-one | Strong peroxide scavenging ability and high antiproliferative activity. mdpi.com |

This table is generated based on findings from various pinene derivatives and is intended to be illustrative of the potential effects of similar modifications to the pinene moiety of Pinen-10-yl vicianoside.

Investigation of the Vicianoside Sugar Unit's Role in Activity and Bioavailability

Investigations into the role of the sugar moiety in monoterpene glycosides often explore:

Glycosylation Pattern: The nature of the sugar (monosaccharide vs. disaccharide), the specific types of sugars involved, and the linkage between them can alter the biological activity. For instance, the enzymatic synthesis of various monoterpene O-glycosides has shown that different sugar units can be attached, leading to a diverse range of new derivatives. acs.org

Enhanced Bioavailability: The increased water solubility provided by the sugar moiety can facilitate absorption and distribution in biological systems. nih.gov

Modulation of Activity: The sugar portion can influence the interaction with the biological target. In some cases, the glycoside may act as a prodrug, where the sugar is cleaved in vivo to release the active aglycone. In other cases, the entire glycoside is necessary for activity. Studies on flavonoid glycosides have shown that the sugar moiety can impact their ability to inhibit enzymes like topoisomerases. acs.org

Impact on Flavor and Aroma: In the context of food and fragrance science, the glycosylation of volatile terpenes like those in the pinene family can render them non-volatile. The flavor and aroma can then be released upon hydrolysis of the glycosidic bond. frontiersin.org

A study on the enzymatic glycosylation of various monoterpenes demonstrated that the introduction of a glucose moiety could enhance the antibacterial and antinematodal activities of the parent monoterpenes. nih.gov This suggests that the vicianoside unit in this compound is likely a key determinant of its biological properties.

| Sugar Moiety Aspect | Influence on Molecular Properties and Activity |

| Solubility | Generally increases water solubility, potentially improving bioavailability. nih.gov |

| Biological Activity | Can be crucial for activity; different sugar units can lead to varied biological effects. acs.org |

| Prodrug Potential | The glycoside may be hydrolyzed in vivo to release the active aglycone. |

| Target Interaction | The sugar unit can directly participate in binding to the biological target. |

This table outlines the general roles of sugar moieties in glycosides, which are applicable to the vicianoside unit of this compound.

Stereochemical Influences on Biological Efficacy

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. The pinene skeleton possesses two chiral centers at C-1 and C-5, leading to the existence of enantiomers, such as (+)-α-pinene and (-)-α-pinene. rsc.org The specific stereoisomer, (Z)-(1S,5R)-β-pinen-10-yl β-vicianoside, highlights the defined three-dimensional arrangement of the molecule. researchgate.net

The influence of stereochemistry on biological efficacy is a well-established principle in pharmacology, as biological targets like enzymes and receptors are themselves chiral. Key observations regarding the stereochemistry of pinene derivatives include:

Enantiomer-Specific Activity: Different enantiomers of a compound can exhibit distinct biological activities. For example, studies on pinene enantiomers have shown that (+)-α-pinene and (+)-β-pinene can have antimicrobial activity, while their corresponding (-) enantiomers may be inactive or show different effects. mdpi.com In another study, the (S)-(+)-stereoisomer of carvone, a related monoterpene, showed significantly higher antioxidative activity than the (R)-(−)-enantiomer. tandfonline.com

Diastereomeric Differences: When a chiral molecule contains multiple stereocenters, the resulting diastereomers can have vastly different activities. This has been demonstrated in studies of diastereomeric dinuclear Re(I) complexes with chiral ligands containing pinene-bipyridine units, where the diastereomers showed distinct anticancer activities. rsc.org

Receptor/Enzyme-Ligand Interactions: The precise three-dimensional shape of a molecule determines its fit within the binding site of a biological target. Even minor changes in stereochemistry can disrupt or alter these interactions, leading to a loss or change in activity.

The following table presents examples of stereochemical influences on the biological activity of pinene and its derivatives.

| Compound/Derivative | Stereoisomers Compared | Observed Difference in Biological Activity |

| α-Pinene & β-Pinene | (+) vs (-) enantiomers | Positive enantiomers showed microbicidal activity against various fungi and bacteria, while negative enantiomers were inactive. mdpi.com |

| Carvone (monoterpene) | (S)-(+) vs (R)-(-) enantiomers | The (S)-(+)-enantiomer was more toxic to tumor and normal cells and had higher antioxidative activity. tandfonline.com |

| Pinene-bipyridine Re(I) complexes | Diastereomers | Exhibited distinct anticancer activities against breast and colon cancer cell lines. rsc.org |

This table illustrates the critical role of stereochemistry in determining the biological efficacy of pinane-containing compounds, which is directly relevant to this compound.

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between a ligand, such as this compound, and its potential biological targets at a molecular level. frontiersin.org These in silico techniques can predict the binding affinity, identify key interacting residues, and provide insights into the structural basis of a compound's activity, thereby guiding further experimental studies and rational drug design.

Molecular docking studies typically involve:

Target Identification and Preparation: A three-dimensional structure of a target protein (e.g., an enzyme or receptor) is obtained from a protein data bank or generated through homology modeling.

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized to find its low-energy conformation.

Docking Simulation: A docking algorithm places the ligand into the binding site of the target protein in various orientations and conformations, calculating a scoring function to estimate the binding affinity for each pose.

While specific molecular docking studies for this compound are not widely reported, research on related compounds provides a framework for understanding its potential interactions. For instance, docking studies have been performed on α-pinene with targets like the testis-specific protein Y-linked (TSPY) to investigate its anticancer potential. brieflands.comresearchgate.net These studies revealed that interactions are often established through intermolecular hydrogen bonds and stacking interactions. brieflands.com In another in silico study, various terpenes, including α-pinene and β-pinene, were docked into the active sites of inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). preprints.org The results indicated that these monoterpenes could interact with catalytically relevant residues in the active sites of these enzymes. preprints.org

For a complex molecule like this compound, a docking study would likely reveal that both the pinene and the vicianoside moieties contribute to binding. The lipophilic pinene unit might engage in hydrophobic and van der Waals interactions within a binding pocket, while the hydroxyl-rich vicianoside unit could form a network of hydrogen bonds with polar residues of the target protein. frontiersin.org

| Computational Method | Application to this compound | Potential Insights |

| Molecular Docking | Predict the binding mode and affinity to various protein targets (e.g., enzymes, receptors). | Identification of key amino acid residues involved in binding; estimation of binding energy; comparison with known inhibitors. jabonline.in |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the docked pose; understanding conformational changes upon binding. frontiersin.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity. | Prediction of the activity of new, unsynthesized analogs based on their chemical structure. mdpi.com |

This table summarizes the application and potential outcomes of computational modeling for studying the ligand-target interactions of this compound.

Chemical Synthesis and Derivatization Strategies for Pinen 10 Yl Vicianoside

Total Synthesis Approaches to Pinen-10-yl Vicianoside

A total synthesis of this compound would involve the independent synthesis of the pinen-10-ol aglycone and the vicianose (B13437423) disaccharide, followed by their subsequent coupling.

The synthesis of the aglycone, pinen-10-ol (also known as myrtenol), can be achieved from the readily available natural product β-pinene. mdpi.com One common method involves the hydroboration-oxidation of β-pinene. mdpi.com

The synthesis of the vicianose disaccharide (6-O-α-L-arabinopyranosyl-D-glucose) is a more complex undertaking. drugfuture.comwikipedia.org It requires a series of protection and deprotection steps to ensure the correct stereochemistry of the glycosidic bond between the arabinose and glucose units. A potential synthetic route for a protected vicianose donor could involve the selective protection of the hydroxyl groups of D-glucose, leaving the C-6 hydroxyl group free for glycosylation with a protected L-arabinose donor. The synthesis of vicianose has been reported, providing a basis for obtaining this crucial building block. drugfuture.com

The final and critical step would be the glycosylation of pinen-10-ol with an activated vicianose donor. Various glycosylation methods could be employed, such as the Koenigs-Knorr reaction or the use of glycosyl trichloroacetimidates, to form the desired β-glycosidic linkage. The choice of protecting groups on the vicianose donor would be crucial to ensure high yield and stereoselectivity of the final product. Subsequent deprotection would yield this compound.

Table 1: Potential Steps in the Total Synthesis of this compound

| Step | Description | Starting Materials | Key Reagents | Product |

| 1 | Synthesis of Aglycone | β-Pinene | Borane-THF, H₂O₂, NaOH | Pinen-10-ol (Myrtenol) |

| 2 | Synthesis of Disaccharide | D-Glucose, L-Arabinose | Various protecting group reagents | Protected Vicianose Donor |

| 3 | Glycosylation | Pinen-10-ol, Protected Vicianose Donor | Glycosylation promoter (e.g., AgOTf) | Protected this compound |

| 4 | Deprotection | Protected this compound | Deprotection reagents (e.g., NaOMe, H₂/Pd) | This compound |

Semi-Synthesis of this compound from Precursors

Semi-synthesis offers a more direct route to this compound by utilizing naturally occurring or readily available precursors. researchgate.net The most logical precursors would be pinen-10-ol and vicianose.

Pinen-10-ol is a naturally occurring monoterpenol and is also commercially available. thegoodscentscompany.com Vicianose can be obtained by the enzymatic hydrolysis of natural glycosides like vicianin. drugfuture.comresearchgate.net

The semi-synthetic approach would focus on the glycosylation of pinen-10-ol with a suitably activated vicianose derivative. This would still require the protection of the hydroxyl groups on vicianose to control the regioselectivity of the glycosylation reaction. Biocatalytic approaches, using specific glycosyltransferases, could also be explored for a more direct and stereoselective synthesis, as these enzymes are known to glycosylate monoterpenols. acs.orgnih.govacs.orgnih.gov

Derivatization Methods for Enhanced Biological Activity or Stability

Derivatization of natural products is a common strategy to improve their pharmacological properties, such as enhanced biological activity, increased stability, or better bioavailability. numberanalytics.comgreyhoundchrom.com For this compound, derivatization could focus on modifications of the glycoside unit or the monoterpene skeleton.

Modification of the sugar moiety can significantly impact the biological activity and pharmacokinetic profile of a glycoside. nih.gov

Acylation and Alkylation: Esterification or etherification of the free hydroxyl groups on the vicianose unit could alter the lipophilicity of the molecule, potentially enhancing its cell membrane permeability.

Alternative Glycosyl Moieties: Replacing vicianose with other disaccharides or monosaccharides could lead to derivatives with different biological specificities or improved stability against enzymatic hydrolysis. The use of promiscuous glycosyltransferases could be a powerful tool for generating a library of different glycosylated pinen-10-ol derivatives. acs.orgnih.gov

The pinane (B1207555) skeleton of pinen-10-ol offers several possibilities for chemical modification to explore structure-activity relationships. mdpi.commdpi.comresearchgate.net

Hydrogenation: Saturation of the double bond in the pinene ring would yield a dihydrothis compound derivative. This could alter the conformation of the aglycone and its interaction with biological targets.

Oxidation: Oxidation of the methyl groups or other positions on the pinane ring could introduce new functional groups, such as hydroxyl or carboxyl groups, which could serve as handles for further derivatization or could directly influence biological activity.

Functional Group Interconversion: The hydroxyl group of the pinen-10-ol moiety could be converted to other functional groups, such as amines or thiols, to create novel derivatives with potentially different biological activities.

Table 2: Potential Derivatization Strategies for this compound

| Modification Site | Derivatization Strategy | Potential Outcome |

| Vicianose Moiety | Acylation/Alkylation of hydroxyl groups | Altered lipophilicity and bioavailability |

| Vicianose Moiety | Replacement with other sugars | Modified biological specificity and stability |

| Pinane Skeleton | Hydrogenation of the double bond | Altered aglycone conformation |

| Pinane Skeleton | Oxidation of the ring or methyl groups | Introduction of new functional groups |

| Pinen-10-ol Hydroxyl | Conversion to other functional groups | Novel derivatives with potentially different activities |

Analytical Methodologies for Quantification and Quality Control of Pinen 10 Yl Vicianoside

Chromatographic Quantification (e.g., HPLC-UV, HPLC-MS, GC-MS)

Chromatographic methods are the cornerstone for the analysis of Pinen-10-yl vicianoside, offering high resolution and sensitivity for its quantification in intricate phytochemical mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prominently reported method for the analysis of this compound and related compounds.